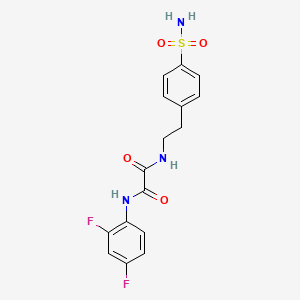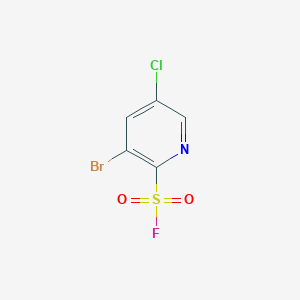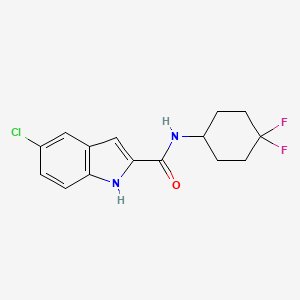
5-chloro-N-(4,4-difluorocyclohexyl)-1H-indole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-N-(4,4-difluorocyclohexyl)-1H-indole-2-carboxamide, also known as PF-04995274, is a novel and potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH). FAAH is responsible for the degradation of endogenous cannabinoids, such as anandamide, which play important roles in various physiological processes. Inhibition of FAAH by PF-04995274 results in increased levels of endogenous cannabinoids, which has potential therapeutic applications in various diseases.
Wirkmechanismus
5-chloro-N-(4,4-difluorocyclohexyl)-1H-indole-2-carboxamide inhibits FAAH by binding to the active site of the enzyme, thereby preventing the degradation of endogenous cannabinoids. This results in increased levels of endogenous cannabinoids, which can activate cannabinoid receptors and produce various physiological effects.
Biochemical and Physiological Effects
This compound has been shown to produce various biochemical and physiological effects in preclinical models. It has been shown to increase levels of endogenous cannabinoids, such as anandamide, in various tissues and organs. This results in activation of cannabinoid receptors, which can produce analgesic, anti-inflammatory, anxiolytic, and antidepressant effects. Additionally, this compound has been shown to have neuroprotective effects in models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
5-chloro-N-(4,4-difluorocyclohexyl)-1H-indole-2-carboxamide has several advantages for lab experiments. It is a potent and selective inhibitor of FAAH, which allows for specific modulation of endogenous cannabinoids. Additionally, this compound has been extensively studied in preclinical models, which provides a strong basis for further research.
However, there are also limitations to using this compound in lab experiments. It has poor solubility in water, which can limit its use in certain assays. Additionally, this compound has not yet been extensively studied in human clinical trials, which limits its potential therapeutic applications.
Zukünftige Richtungen
There are several future directions for research on 5-chloro-N-(4,4-difluorocyclohexyl)-1H-indole-2-carboxamide. One area of focus is the potential therapeutic applications of this compound in various diseases, such as chronic pain, anxiety disorders, and neurodegenerative diseases. Additionally, further research is needed to understand the long-term effects of this compound on endogenous cannabinoid levels and cannabinoid receptor activation. Finally, the development of more water-soluble derivatives of this compound could improve its potential for use in various assays.
Synthesemethoden
5-chloro-N-(4,4-difluorocyclohexyl)-1H-indole-2-carboxamide can be synthesized through a multi-step process involving various chemical reactions. The synthesis starts with the preparation of 5-chloro-1H-indole-2-carboxylic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with 4,4-difluorocyclohexylamine to obtain the desired product.
Wissenschaftliche Forschungsanwendungen
5-chloro-N-(4,4-difluorocyclohexyl)-1H-indole-2-carboxamide has been extensively studied in preclinical models for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, anxiolytic, and antidepressant effects in various animal models. Additionally, this compound has been shown to have neuroprotective effects in models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
5-chloro-N-(4,4-difluorocyclohexyl)-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClF2N2O/c16-10-1-2-12-9(7-10)8-13(20-12)14(21)19-11-3-5-15(17,18)6-4-11/h1-2,7-8,11,20H,3-6H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLESCRKQRARWTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)C2=CC3=C(N2)C=CC(=C3)Cl)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClF2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
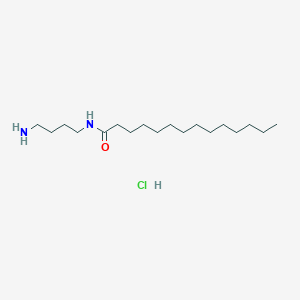

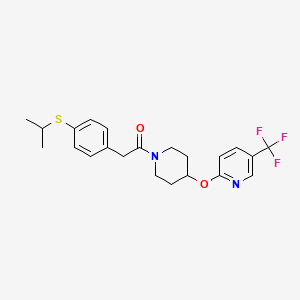
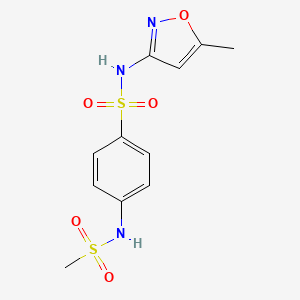
![Ethyl 4-(2-((2-(2-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2899522.png)

![tert-butyl (2R,4R)-4-[(tert-butyldimethylsilyl)oxy]-2-(hydroxymethyl)pyrrolidine-1-carboxylate](/img/structure/B2899524.png)
![N-[(2-chlorophenyl)methyl]-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2899525.png)

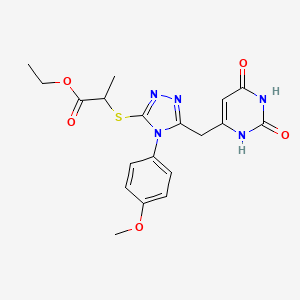
![(2E,3E)-2-[2-(3,4-dimethylphenyl)hydrazin-1-ylidene]-1-(4-fluorophenyl)-3-(methoxyimino)propan-1-one](/img/structure/B2899529.png)
